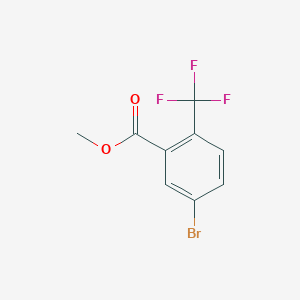

Methyl 5-bromo-2-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 5-bromo-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYMMKZHAIWOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673200 | |

| Record name | Methyl 5-bromo-2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842136-32-7 | |

| Record name | Methyl 5-bromo-2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2-(trifluoromethyl)benzoic acid methyl ester

A commonly reported approach starts from methyl 2-(trifluoromethyl)benzoate, which undergoes selective bromination at the 5-position.

- Procedure:

Methyl 2-(trifluoromethyl)benzoate is subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield this compound. - Reaction Conditions:

Mild temperatures (0-25 °C) to avoid polybromination, often in solvents like dichloromethane or acetonitrile. - Yields:

Typically moderate to high yields (60-90%) depending on reagent purity and reaction control.

This method leverages the electron-withdrawing trifluoromethyl group to direct bromination regioselectively at the 5-position.

Copper-mediated trifluoromethylation of 5-bromo-2-methylbenzoate derivatives

An alternative route involves:

- Starting from 5-bromo-2-methylbenzoic acid methyl ester or 5-bromo-2-iodobenzoic acid methyl ester.

- Performing copper-catalyzed trifluoromethylation using reagents such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate in the presence of copper(I) bromide.

| Step | Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of 5-bromo-2-iodobenzoic acid methyl ester | Reflux 5-bromo-2-iodobenzoic acid with methanol and concentrated sulfuric acid for 16 h | Yield ~90% |

| 2 | Copper-mediated trifluoromethylation | React 5-bromo-2-iodobenzoic acid methyl ester with methyl 2,2-difluoro-2-(fluorosulfonyl)acetate and CuBr at 100 °C for 5 h | Efficient introduction of trifluoromethyl group |

| 3 | Work-up and purification | Extraction with ethyl acetate, drying, and concentration | Product isolated as this compound |

This method benefits from the high reactivity of the iodide precursor and copper catalysis to install the trifluoromethyl substituent selectively.

Multi-step synthesis via nitration, reduction, and diazotization (Indirect method)

Some patents describe a more complex synthetic route starting from substituted pyridine derivatives or nitrobenzoates, involving:

- Condensation reactions of diethyl malonate with halogenated nitro compounds.

- Reduction of nitro groups to amines.

- Diazotization and bromination to introduce bromine at the desired position.

- Esterification or methylation to form the methyl ester.

While this approach is more elaborate, it allows for precise control over substitution patterns and is suitable for industrial scale-up due to mild conditions and good yields at each step.

Experimental Notes and Conditions

- Solvent systems: Dichloromethane, acetonitrile, tetrahydrofuran, and methanol are commonly used solvents.

- Temperature control: Critical to avoid overbromination or decomposition; typical ranges are 0-100 °C depending on step.

- Catalysts: Copper(I) bromide and palladium catalysts are often employed in trifluoromethylation and cross-coupling steps.

- Purification: Silica gel column chromatography and recrystallization are standard purification methods.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct bromination | Methyl 2-(trifluoromethyl)benzoate | Bromine or NBS | 0-25 °C, organic solvent | Simple, regioselective | Requires control to prevent polybromination |

| Copper-mediated trifluoromethylation | 5-Bromo-2-iodobenzoic acid methyl ester | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, CuBr | 100 °C, NMP or THF | High trifluoromethylation efficiency | Multi-step synthesis of iodide precursor |

| Multi-step nitration/reduction/diazotization | 5-nitro-2-chloropyridine derivatives | Diethyl malonate, Pd/C, bromine, NaNO2 | Mild, multi-step | High control, industrially scalable | Longer synthesis, multiple steps |

Research Findings and Industrial Relevance

- The copper-mediated trifluoromethylation method is favored for its efficiency in introducing the trifluoromethyl group and compatibility with brominated substrates, making it suitable for pharmaceutical intermediate synthesis.

- Direct bromination methods provide a straightforward approach but require careful reaction control to avoid side products.

- Multi-step synthetic routes involving nitration and diazotization offer high selectivity and yields, with potential for scale-up in industrial settings.

- The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making these preparation methods critical for producing bioactive molecules with improved pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions, although this is less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.

Major Products

Substitution: Products include various substituted benzoates, depending on the nucleophile used.

Reduction: The major product is the corresponding alcohol, methyl 5-bromo-2-(trifluoromethyl)benzyl alcohol.

Oxidation: Potential products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Pharmaceutical Intermediates

Methyl 5-bromo-2-(trifluoromethyl)benzoate serves as an important building block in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating complex organic molecules.

Key Applications :

- Synthesis of biologically active compounds.

- Development of drug candidates targeting specific diseases.

Agrochemical Development

The compound is also utilized in the formulation of agrochemicals. Its trifluoromethyl group enhances biological activity, making it effective in crop protection products.

Key Applications :

- Development of new herbicides and pesticides.

- Enhancement of the efficacy of existing agrochemical formulations.

Data Tables

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated the use of this compound in synthesizing novel anticancer agents. In vitro studies showed that derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating potential for therapeutic development .

Case Study 2: Agrochemical Efficacy

Field trials have evaluated the effectiveness of agrochemical formulations containing this compound. Results indicated enhanced pest control efficacy compared to standard treatments, suggesting its role as a promising candidate for future agrochemical products .

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(trifluoromethyl)benzoate depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Table 1: Substituent Effects on Key Properties

Key Observations :

- Positional Isomerism : Methyl 4-bromo-3-(trifluoromethyl)benzoate shares the same molecular formula as the target compound but exhibits distinct reactivity due to the altered positions of Br and -CF₃. This impacts its electronic distribution and steric hindrance in reactions .

Table 2: Reactivity in Catalytic Reactions

Key Observations :

- Steric and Electronic Effects : The trifluoromethyl group in this compound reduces reaction yields in rhodium-catalyzed syntheses compared to analogs with smaller substituents (e.g., -CH₃) .

- Functionalization Potential: Compounds like Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate (CAS: 2253789-54-5) are valuable for iterative functionalization due to the reactive bromomethyl group .

Physicochemical Properties

Table 3: Physical Properties Comparison

Key Observations :

- State and Solubility: The presence of -CF₃ and Br groups increases hydrophobicity, limiting aqueous solubility but enhancing compatibility with non-polar solvents .

- Impact of Halogens : Chlorine in Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate raises melting points due to stronger intermolecular forces .

Biological Activity

Methyl 5-bromo-2-(trifluoromethyl)benzoate (C9H6BrF3O2) is an organic compound known for its diverse applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

This compound features a benzene ring with bromine and trifluoromethyl substituents, enhancing its lipophilicity and biological interactions. The compound is synthesized through various chemical reactions, including nucleophilic aromatic substitution and reduction processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group increases the compound's ability to cross cell membranes, while the bromine atom can participate in halogen bonding, influencing binding affinity and selectivity for biological targets .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.39 to 3.12 mg/L against Gram-positive bacteria .

| Compound | Target Bacteria | MIC (mg/L) |

|---|---|---|

| This compound | Methicillin-sensitive S. aureus | 0.39–1.56 |

| Methicillin-resistant S. aureus | 0.39–3.12 | |

| Enterococcus faecalis | 6.25 |

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on human normal lung fibroblasts (MRC-5). The IC50 values for these compounds were found to be higher than 12.3 mg/L, indicating a favorable safety profile compared to their antimicrobial efficacy .

Case Studies

- Antibacterial Efficacy : A study investigated the antibacterial efficacy of this compound derivatives against MRSA strains. The results demonstrated that the presence of halogen substituents significantly enhanced antibacterial activity, making these compounds promising candidates for further drug development.

- Mechanistic Insights : Another research focused on the interaction between this compound and specific enzymes involved in bacterial metabolism. The findings suggested that the compound inhibits enzyme activity through competitive inhibition, a mechanism that could be exploited in designing new antibacterial agents .

Q & A

Q. What are the common synthetic routes for Methyl 5-bromo-2-(trifluoromethyl)benzoate?

The synthesis typically involves functionalizing a benzoate precursor with bromo and trifluoromethyl groups. A two-step approach is often employed:

Electrophilic substitution : Bromination of a trifluoromethyl-substituted benzoic acid derivative using reagents like N-bromosuccinimide (NBS) under controlled conditions.

Esterification : Reaction of the brominated acid with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) to form the methyl ester.

Alternative methods include cross-coupling reactions using boronic acid intermediates (e.g., Suzuki-Miyaura coupling with 5-bromo-2-(trifluoromethyl)phenylboronic acid) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR confirm the positions of bromo and trifluoromethyl groups, with characteristic shifts for aromatic protons (δ 7.5–8.5 ppm) and CF₃ (δ -60 to -65 ppm) .

- X-ray Crystallography : Resolves steric effects and confirms molecular geometry, as seen in structurally related esters (e.g., methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₆BrF₃O₂, ~298.95 g/mol) .

Q. How is purity assessed, and what are common impurities?

Purity is typically determined via:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify residual solvents or unreacted intermediates.

- Elemental Analysis : Confirms stoichiometric ratios of C, H, and Br.

Common impurities include residual brominated acids or incomplete esterification byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

The trifluoromethyl group is electron-withdrawing, reducing electron density on the aromatic ring and directing electrophilic substitution to the para position. The bromo substituent acts as a leaving group in cross-couplings (e.g., Suzuki reactions), but steric hindrance from the CF₃ group may slow reaction kinetics. Optimization requires:

Q. How can contradictory data in purity assessments (e.g., HLC vs. HPLC) be resolved?

Discrepancies arise from differing detection limits or matrix effects. A tiered approach is recommended:

Cross-validation : Use complementary techniques (e.g., NMR for CF₃ quantification alongside HPLC).

Spiking experiments : Add known impurities to assess recovery rates.

Standardization : Calibrate instruments with certified reference materials (CRMs) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

The compound’s low polarity and CF₃ group hinder crystal formation. Strategies include:

- Solvent screening : Use mixed solvents (e.g., hexane/ethyl acetate) to modulate solubility.

- Slow evaporation : Promotes ordered lattice assembly.

- Seeding : Introduce microcrystals from analogous structures (e.g., methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate) to induce nucleation .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| Bromination + Esterification | 72–85 | >97 (HPLC) | |

| Suzuki Coupling | 65–78 | >95 (HPLC) |

Q. Table 2. Spectroscopic Data for Characterization

| Technique | Key Peaks/Parameters | Application Example |

|---|---|---|

| NMR | δ -63.5 ppm (CF₃) | Confirms CF₃ positioning |

| HRMS | m/z 298.95 [M+H]⁺ | Validates molecular weight |

| X-ray Diffraction | Space group P2₁/c | Resolves crystal packing |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.